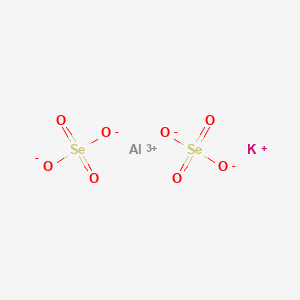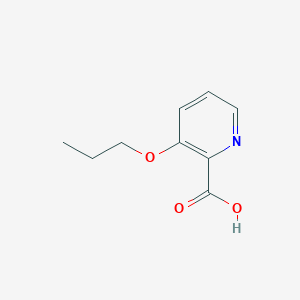
Aluminum potassium selenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum potassium selenate is a chemical compound that belongs to the family of alums. Alums are double sulfate salts that typically contain aluminum and another metal. In this case, the compound consists of aluminum, potassium, and selenate ions. The general formula for this compound is KAl(SeO4)2·12H2O. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum potassium selenate can be synthesized through the reaction of selenium trioxide (SeO3) with potassium hydroxide (KOH) and aluminum hydroxide (Al(OH)3). The reaction proceeds as follows: [ \text{SeO}_3 + 2 \text{KOH} \rightarrow \text{K}_2\text{SeO}_4 + \text{H}_2\text{O} ] [ \text{K}_2\text{SeO}_4 + \text{Al(OH)}_3 \rightarrow \text{KAl(SeO}_4)_2·12\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating selenous acid (H2SeO3) with potassium hydroxide, followed by oxidation with bromine water. This method ensures high purity and yield of the compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can participate in oxidation reactions.
Reduction: It can be reduced to form selenite compounds.
Substitution: The selenate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Reactions typically occur in aqueous solutions with appropriate anions.
Major Products Formed:
Oxidation: Selenate compounds.
Reduction: Selenite compounds.
Substitution: Various substituted alums.
Wissenschaftliche Forschungsanwendungen
Aluminum potassium selenate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential tool for selenium supplementation.
Medicine: Investigated for its potential use in cancer therapy due to its oxidizing properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of aluminum potassium selenate involves its strong oxidizing properties. It can induce oxidative stress in biological systems, leading to the activation of various cellular pathways. The compound targets cellular components such as proteins, lipids, and nucleic acids, causing oxidative damage and triggering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Potassium alum (KAl(SO4)2·12H2O): Contains sulfate instead of selenate.
Sodium alum (NaAl(SO4)2·12H2O): Contains sodium instead of potassium.
Ammonium alum ((NH4)Al(SO4)2·12H2O): Contains ammonium instead of potassium.
Uniqueness: Aluminum potassium selenate is unique due to its strong oxidizing properties, which are attributed to the presence of the selenate ion. This makes it particularly useful in applications requiring strong oxidizing agents, such as in chemical synthesis and potential medical therapies.
Eigenschaften
IUPAC Name |
aluminum;potassium;diselenate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.2H2O4Se/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTVNYLQLSYSRM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO8Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648439 |
Source


|
| Record name | Aluminium potassium selenate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13530-59-1 |
Source


|
| Record name | Aluminium potassium selenate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














